s-Triazol, 3-Propyl-

Übersicht

Beschreibung

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside. It is one of the four nucleosides in DNA, pairing with deoxyadenosine in double-stranded DNA. Thymidine is composed of a deoxyribose sugar attached to the pyrimidine base thymine. It plays a crucial role in the synthesis and repair of DNA, making it essential for cellular replication and function .

Wissenschaftliche Forschungsanwendungen

Thymidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von Nukleinsäureanaloga und anderen komplexen Molekülen verwendet.

Biologie: Wird in Zellsynchronisationsstudien eingesetzt, um Zellen in bestimmten Phasen des Zellzyklus zu arretieren.

Medizin: Thymidinanaloga, wie Azidothymidin (AZT), werden als antivirale Medikamente eingesetzt, insbesondere bei der Behandlung von HIV/AIDS.

Industrie: Wird bei der Herstellung von diagnostischen Reagenzien und als Vorläufer bei der Synthese anderer Pharmazeutika eingesetzt

5. Wirkmechanismus

Thymidin entfaltet seine Wirkung hauptsächlich durch seinen Einbau in DNA. Während der DNA-Synthese wird Thymidin zu Thymidintriphosphat (TTP) phosphoryliert, das dann von der DNA-Polymerase in den wachsenden DNA-Strang eingebaut wird. Dieser Einbau ist essenziell für die Replikation und Reparatur von DNA. Thymidinanaloga, wie AZT, hemmen die virale Reverse Transkriptase und verhindern so die Replikation der viralen DNA .

Wirkmechanismus

Target of Action

s-Triazole, 3-propyl- is a derivative of the triazole class of compounds . Triazoles are known to interact with a wide range of biomacromolecules through pi–pi bonds, hydrogen bonds, and ion-dipole bonds . They have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects .

Mode of Action

Triazoles are known to interact with their targets through various types of bonds, including pi–pi bonds, hydrogen bonds, and ion-dipole bonds . This allows them to disrupt the normal functioning of these targets, leading to their biological effects .

Biochemical Pathways

Triazoles have been reported to have antiviral and neuroprotective effects , suggesting that they may affect pathways related to viral replication and neuronal function.

Pharmacokinetics

Understanding the pharmacokinetics of triazoles in general is crucial for providing optimal care . While the pharmacokinetics of triazoles have been extensively studied in adult populations, knowledge on pharmacokinetics of triazoles in children is limited .

Result of Action

Triazoles have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects , suggesting that they may have a range of molecular and cellular effects.

Action Environment

Triazoles have been reported to be taken up by rice roots and distributed in plant tissues , suggesting that environmental factors such as soil composition and water availability may influence their action.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of “s-Triazole, 3-propyl-” are largely derived from its triazole core. Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Cellular Effects

Triazole compounds have been shown to have a wide range of effects on cells, including antimicrobial and antioxidant activity . These effects are likely due to the interactions of the triazole ring with various biomolecules within the cell .

Molecular Mechanism

It is known that triazole compounds can interact with various biomolecules, potentially influencing their function . For example, some triazole compounds have been shown to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability, often remaining inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary greatly depending on the dosage and the specific compound used .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazole compounds can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that triazole compounds can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thymidine can be synthesized through various methods. One common approach involves the condensation of thymine with deoxyribose derivatives. This reaction typically requires acidic conditions and a catalyst to facilitate the formation of the glycosidic bond between the thymine and deoxyribose .

Industrial Production Methods: Industrial production of thymidine often involves the extraction from natural sources, such as herring sperm, followed by purification processes. Advances in biotechnology have also enabled the microbial production of thymidine using genetically engineered bacteria .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thymidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Thymidin kann zu Thymidinglykol oxidiert werden, einem häufigen Produkt oxidativen Schadens in DNA.

Reduktion: Reduktionsreaktionen können Thymidin in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Thymidin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 5-Position des Pyrimidinrings.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Thymidinglykol.

Reduktion: Dihydrothymidin.

Substitution: Halogenierte Thymidinderivate.

Vergleich Mit ähnlichen Verbindungen

Thymidin kann mit anderen Nukleosiden verglichen werden, wie z. B.:

Uridin: Befindet sich in RNA, paart sich mit Adenin.

Cytidin: Befindet sich sowohl in DNA als auch in RNA, paart sich mit Guanin.

Adenosin: Befindet sich sowohl in DNA als auch in RNA, paart sich mit Thymin in DNA und Uracil in RNA.

Guanosin: Befindet sich sowohl in DNA als auch in RNA, paart sich mit Cytidin.

Einzigartigkeit von Thymidin: Thymidin ist insofern einzigartig, als es spezifisch in DNA und nicht in RNA vorkommt. Diese Exklusivität für DNA macht es zu einem wichtigen Bestandteil der Erforschung der DNA-Synthese und -Reparatur. Darüber hinaus haben Thymidinanaloga einzigartige therapeutische Anwendungen, insbesondere bei antiviralen Behandlungen .

Eigenschaften

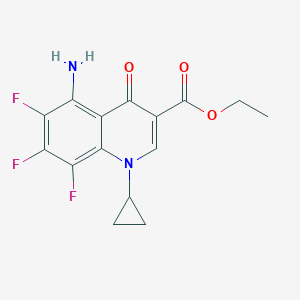

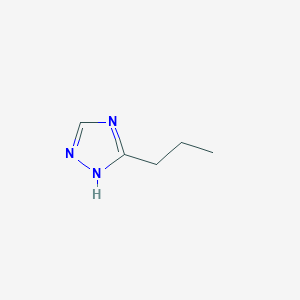

IUPAC Name |

5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334123 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)

![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)